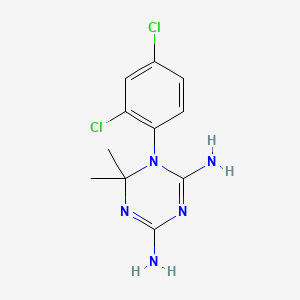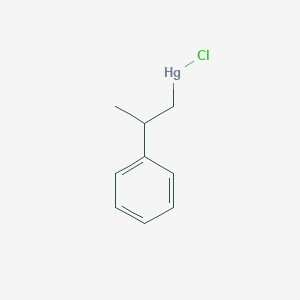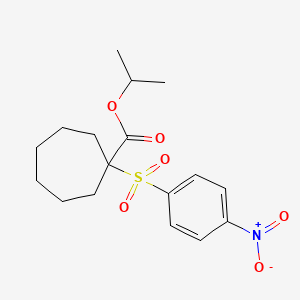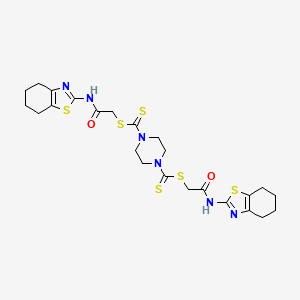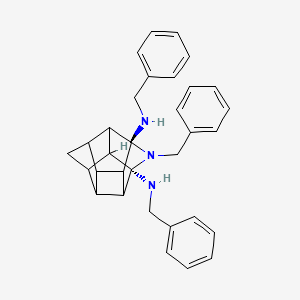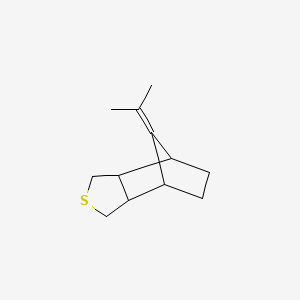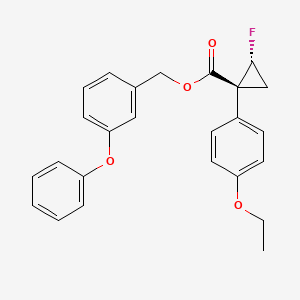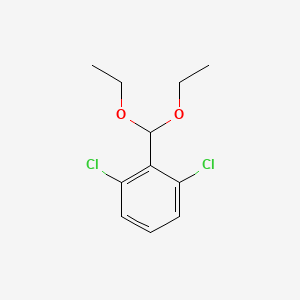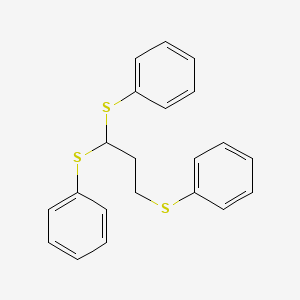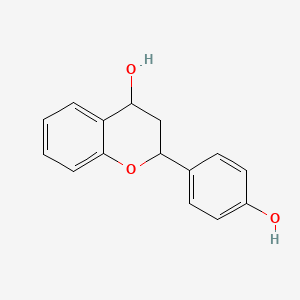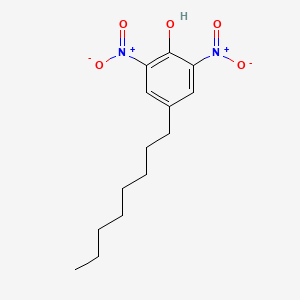
2,6-Dinitro-4-octylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitro-4-octylphenol is an organic compound with the molecular formula C14H20N2O5 It is characterized by the presence of two nitro groups (-NO2) at the 2 and 6 positions, and an octyl group (-C8H17) at the 4 position on a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-octylphenol typically involves the nitration of 4-octylphenol. The process can be summarized as follows:
-
Nitration Reaction: : 4-octylphenol is treated with a nitrating mixture, usually composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions.
C14H22O+2HNO3→C14H20N2O5+2H2O
-
Purification: : The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-octylphenol are nitrated using industrial nitrating agents in large reactors.
Continuous Processing: The reaction mixture is continuously processed to separate the desired product from by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dinitro-4-octylphenol undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
C14H20N2O5+6H2→C14H22N2O3+2H2O
-
Substitution: : The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products
Reduction Products: 2,6-Diamino-4-octylphenol.
Substitution Products: Esters and ethers of this compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitro-4-octylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dinitro-4-octylphenol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, potentially leading to antimicrobial effects. The octyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar to 2,4-Dinitrophenol but with different substitution patterns affecting its reactivity and applications.
4-Nitro-2,6-diphenylphenol: Another nitrophenol derivative with distinct chemical properties and uses.
Uniqueness
2,6-Dinitro-4-octylphenol is unique due to the presence of the octyl group, which imparts distinct physical and chemical properties compared to other nitrophenols. This structural feature enhances its solubility in organic solvents and its potential interactions with biological membranes, making it a compound of interest in various research and industrial applications.
Eigenschaften
CAS-Nummer |
4097-33-0 |
|---|---|
Molekularformel |
C14H20N2O5 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2,6-dinitro-4-octylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-2-3-4-5-6-7-8-11-9-12(15(18)19)14(17)13(10-11)16(20)21/h9-10,17H,2-8H2,1H3 |
InChI-Schlüssel |
NYGISSDEOKKXOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Dampfdruck |
0.00000001 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


